molecular formula C17H17ClN6O2 B2805913 7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-83-3

7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2805913
CAS No.: 919007-83-3
M. Wt: 372.81
InChI Key: ZMXXPEXKXZQVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(3-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a novel heterocycle . It is part of the purino and triazino purines family . The molecular formula of the compound is C19H20ClN7O3 .


Synthesis Analysis

The synthesis of this compound involves heating of 7, 8-diamino-1, 3-dimethylxanthine, which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid . This reaction yields 2, 4, 7, 9-tetramethylpurino [7, 8-g] -6-azapteridine-1, 3, 8, 10 (2 H, 4 H, 7 H, 9 H) -tetrone in 96% yield . This product is identical with the compound obtained by the reaction of 2 with alloxan followed by methylation . Treatment of 4 with alkylamines gives the final product .

Scientific Research Applications

Anticancer, Anti-HIV, and Antimicrobial Activities

Purine derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. For instance, some tricyclic triazino and triazolo[4,3-e]purine derivatives showed considerable activity against melanoma, non-small lung cancer, breast cancer, and moderate activity against HIV-1. These compounds also demonstrated antimicrobial activity against various pathogens like P. aeruginosa, P. vulgaris, and S. aureus, although they generally lacked antifungal activity (Ashour et al., 2012).

Antitumor Activity and Vascular Relaxing Effect

Other studies explored the synthesis of novel heterocycles like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, investigating their antitumor activity and vascular relaxing effects. One compound in particular showed activity against P388 leukemia, although the vascular relaxing effects of some triazino[3,2-f]purines were not potent (Ueda et al., 1987).

Anti-Proliferative Agents

Fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines. Some derivatives displayed stronger activity against specific cancer cell lines, comparable to standard drugs like doxorubicin. Molecular docking studies complemented these findings, suggesting potential mechanisms of action (Sucharitha et al., 2021).

Design and Synthesis for Anticancer Activity

Additionally, the design and synthesis of various fused purine analogues have shown potent anticancer activity against a wide range of cancer cell lines. These studies highlight the importance of structural modifications to enhance biological activity and the potential of purine derivatives as anticancer agents (Hassan et al., 2017).

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-10-8-23-13-14(19-16(23)22(3)20-10)21(2)17(26)24(15(13)25)9-11-5-4-6-12(18)7-11/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXXPEXKXZQVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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